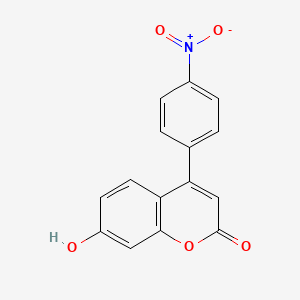![molecular formula C21H20BrN5O2S2 B2642714 N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-21-5](/img/structure/B2642714.png)
N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceutical drugs and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the heterocyclization of substituted amino-1,2,4-triazoles with various bifunctional compounds . Techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data, are typically used to characterize the chemical structures of the synthesized compounds .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[4,3-b]pyridazine derivatives, can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the [1,2,4]triazolo[4,3-b]pyridazine core. The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives has been preliminarily investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For example, the optical, electrochemical, and semiconductor properties of related compounds have been analyzed .Applications De Recherche Scientifique
Anti-Asthmatic Activities
A study focused on the synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, including compounds that inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating potential anti-asthmatic applications. Compounds with specific structural features exhibited potent activity, highlighting the significance of chemical modifications for therapeutic efficacy in respiratory diseases (Kuwahara et al., 1997).
Antimicrobial Activities
A variety of synthesized compounds, including 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrated notable antibacterial and antifungal activities against strains such as E. coli, P. aeruginosa, S. aureus, and C. albicans. These compounds' effectiveness against gram-negative and gram-positive bacteria, as well as yeast-like fungi, showcases their potential as broad-spectrum antimicrobial agents (Hassan, 2013).
Anticancer Activities
Research into the antitumor properties of 3-alkyl analogues of experimental antitumor drugs showed significant activity against murine tumors, suggesting the potential of these compounds for cancer therapy. Specific analogues, such as 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrated efficacy against various leukemia and solid tumor models in mice (Stevens et al., 1987).
Propriétés
IUPAC Name |
N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLMVDGHRGDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2642631.png)
![2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2642633.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642634.png)
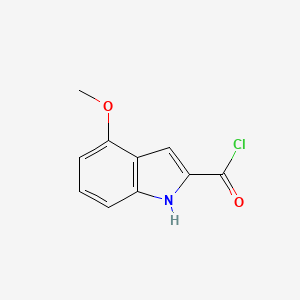
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642638.png)
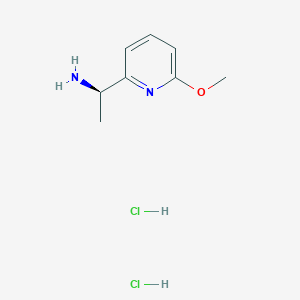
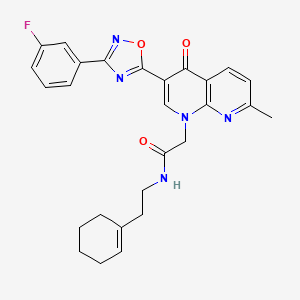
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642642.png)

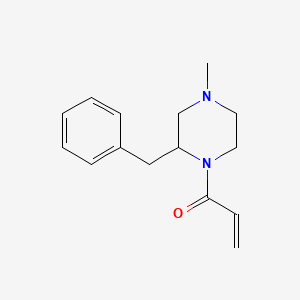

![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)

